molecular formula C17H19N3O4S B11113968 N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide

N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11113968
M. Wt: 361.4 g/mol
InChI Key: NQIGDVKRERQXGY-UHFFFAOYSA-N
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Description

N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by its unique structure, which includes a benzoxadiazole ring, a sulfonamide group, and a phenyl group substituted with a propan-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline with a suitable reagent, such as phosphorus oxychloride (POCl3), under reflux conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxadiazole intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine (TEA).

    Attachment of the Phenyl Group: The phenyl group with the propan-2-yloxy substituent can be introduced through a nucleophilic substitution reaction, using a suitable phenyl halide and a base, such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Phenyl halides, potassium carbonate (K2CO3), triethylamine (TEA)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzoxadiazole ring, while reduction may result in the formation of reduced sulfonamide derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, including polymers and advanced materials with specific properties.

    Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole rings but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups but different aromatic or heterocyclic rings.

Uniqueness

N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-(3-propan-2-yloxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C17H19N3O4S/c1-11(2)23-14-7-4-6-13(10-14)12(3)20-25(21,22)16-9-5-8-15-17(16)19-24-18-15/h4-12,20H,1-3H3

InChI Key

NQIGDVKRERQXGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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